7-Methyl-1H-indole-3-carbaldehyde (7M-IC) is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported using different methods, including the Vilsmeier-Haaf reaction, the Reissert reaction, and various metal-catalyzed approaches. PubChem, National Institutes of Health: )
Characterization of 7M-IC typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity. Sigma-Aldrich:
Research suggests that 7M-IC may possess various biological activities, making it a subject of investigation in different areas:
7M-IC serves as a valuable scaffold in medicinal chemistry due to its structural similarity to various biologically active molecules. It can be used as a starting material for the synthesis of derivatives with potentially enhanced or specific biological activities. Molecules, MDPI:
While 7M-IC shows promise in various research areas, further studies are needed to:
7-Methylindole-3-carboxaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 159.19 g/mol. It is categorized as an indole derivative, featuring a methyl group at the seventh position and an aldehyde functional group at the third position of the indole ring. The compound is known for its distinct aromatic properties and is often utilized in various chemical syntheses and biological applications .
Research indicates that 7-Methylindole-3-carboxaldehyde exhibits various biological activities, including:
The synthesis of 7-Methylindole-3-carboxaldehyde can be achieved through several methods:
7-Methylindole-3-carboxaldehyde finds utility in various fields:
Several compounds share structural similarities with 7-Methylindole-3-carboxaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indole-3-carboxaldehyde | Indole structure without methyl group | Lacks methyl substitution at position 7 |
| 5-Methylindole-3-carboxaldehyde | Methyl group at position 5 | Different position of methyl substitution |
| Indole-2-carboxaldehyde | Carboxaldehyde at position 2 | Different location of carboxaldehyde |
The uniqueness of 7-Methylindole-3-carboxaldehyde lies in its specific methyl substitution pattern and its resulting chemical reactivity, which differentiates it from other indoles and their derivatives.
The Vilsmeier-Haack reaction represents the most widely employed synthetic methodology for the preparation of 7-methylindole-3-carboxaldehyde, utilizing the formylation of 7-methylindole through electrophilic aromatic substitution [1] [2]. The reaction proceeds through the initial formation of the Vilsmeier reagent, generated from the interaction of dimethylformamide with phosphorus oxychloride at controlled temperatures [3] [4]. The optimization of this protocol has been extensively studied to maximize yields and minimize side reactions, with particular attention to temperature control, reagent stoichiometry, and reaction time parameters [5].
The mechanistic pathway involves the formation of a chloroiminium salt intermediate, which acts as the electrophile in the subsequent aromatic substitution reaction [1] [6]. Research has demonstrated that temperature control during the initial formation of the Vilsmeier reagent is critical, with optimal conditions maintained at 0-5°C to prevent decomposition and ensure selectivity [3] [4]. The reaction typically requires 5-8 hours of reflux at 80-90°C to achieve complete conversion, with yields ranging from 64% to 87% depending on the specific protocol employed [7] [3].
Recent advances in protocol optimization have focused on the development of catalytic variants of the traditional Vilsmeier-Haack methodology [8]. A particularly significant advancement involves the use of phosphine oxide catalysis, where 3-methyl-1-phenyl-2-phospholene 1-oxide serves as a catalytic mediator in the presence of oxalyl chloride and dimethylformamide [8]. This approach enables the formylation to proceed under milder conditions while maintaining high selectivity for the 3-position of the indole ring [8].
| Parameter | Traditional Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 80-90 | 70-80 | 8-12% |
| Reaction Time (h) | 6-8 | 4-6 | 15-20% |
| Phosphorus Oxychloride Equivalents | 1.5-2.0 | 1.2-1.5 | 10-15% |
| Overall Yield (%) | 64-75 | 77-87 | 13-23% |
The selectivity of the formylation reaction is governed by the electronic properties of the 7-methylindole substrate, with the methyl substituent providing moderate activation toward electrophilic attack at the 3-position [9] [4]. Studies have shown that the presence of the methyl group at the 7-position enhances the electron density of the indole ring system, facilitating the initial nucleophilic attack on the Vilsmeier reagent [2] [6].
The Reissert indole synthesis provides an alternative approach for the preparation of 7-methylindole-3-carboxaldehyde through a multi-step protocol beginning with ortho-nitrotoluene derivatives [10] [11] [12]. This methodology involves the initial condensation of 2-nitro-6-methyltoluene with diethyl oxalate in the presence of potassium tert-butoxide, followed by reductive cyclization using zinc in acetic acid [10] [12]. The resulting indole-2-carboxylic acid intermediate undergoes thermal decarboxylation to yield the corresponding indole, which can subsequently be formylated using standard Vilsmeier-Haack conditions [11] [12].
The Reissert synthesis offers several advantages, including the ability to introduce specific substitution patterns that may be challenging to achieve through direct formylation approaches [12]. However, the multi-step nature of this protocol typically results in moderate overall yields ranging from 35-55% across the complete synthetic sequence [10] [12]. The reaction sequence requires careful control of reaction conditions, particularly during the zinc-mediated reduction step, where maintaining appropriate pH levels is essential to prevent side reactions [11] [12].
Metal-catalyzed approaches have emerged as powerful alternatives for the synthesis of indole-3-carboxaldehydes, with particular emphasis on palladium-catalyzed methodologies [13] [14] [15]. Recent developments in this area include the use of manganese-based catalytic systems for the direct alkylation and functionalization of indole derivatives [14]. These protocols typically employ manganese-nitrogen-nitrogen complexes as catalysts, enabling the selective introduction of functional groups at the 3-position of the indole ring under relatively mild conditions [14].
A particularly innovative approach involves the use of metal-organic framework catalysts for selective indole formylation [13]. This methodology utilizes confined reaction spaces within the metal-organic framework pores to control reaction selectivity and suppress undesired side reactions [13]. The protocol demonstrates excellent selectivity for 3-formylation while maintaining high yields under mild reaction conditions [13].
| Synthetic Route | Starting Material | Overall Yield (%) | Reaction Steps | Key Advantages |
|---|---|---|---|---|
| Vilsmeier-Haack | 7-Methylindole | 77-87 | 1 | High efficiency, direct approach |
| Reissert Synthesis | 2-Nitro-6-methyltoluene | 35-55 | 4 | Substrate flexibility |
| Palladium-Catalyzed | Various precursors | 62-78 | 2-3 | Mild conditions |
| Metal-Organic Framework | 7-Methylindole | 85-92 | 1 | High selectivity |
Phosphine-mediated formylation protocols represent another significant advancement in alternative synthetic methodologies [16]. These approaches utilize triphenylphosphine in combination with 1,2-diiodoethane to generate Vilsmeier-type intermediates under mild conditions [16]. The reaction proceeds smoothly at 80°C in dimethylformamide, providing yields of 77-90% for electron-rich indole substrates [16]. This methodology offers the advantage of avoiding the use of phosphorus oxychloride while maintaining excellent selectivity for the desired formylation product [16].
Kinetic investigations of the Vilsmeier-Haack formylation of 7-methylindole have revealed that the reaction follows second-order kinetics with first-order dependence on both the indole substrate and the Vilsmeier reagent [5]. The rate-determining step has been identified as the initial electrophilic attack of the chloroiminium ion on the indole 3-position, with activation energies ranging from 65-75 kilojoules per mole depending on reaction conditions [1] [5].
Temperature-dependent studies have demonstrated that the reaction rate increases exponentially with temperature, following the Arrhenius relationship [5]. Optimal reaction temperatures have been established at 80-90°C, representing a balance between reaction rate and selectivity [3] [4]. Higher temperatures lead to increased side reactions, including multiple formylation and decomposition pathways, while lower temperatures result in incomplete conversion and extended reaction times [4] [5].
The thermodynamic aspects of the formylation reaction have been extensively characterized through calorimetric studies and computational modeling [17]. The overall reaction is moderately exothermic, with enthalpy changes ranging from -45 to -55 kilojoules per mole [17]. The entropy change is negative due to the formation of a more ordered product from the reactive intermediates, contributing to the favorable Gibbs free energy change that drives the reaction forward [17].
| Temperature (°C) | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Selectivity (%) |
|---|---|---|---|
| 60 | 2.3 × 10⁻⁴ | 72.4 | 95.2 |
| 70 | 6.7 × 10⁻⁴ | 68.9 | 93.8 |
| 80 | 1.8 × 10⁻³ | 65.1 | 91.5 |
| 90 | 4.2 × 10⁻³ | 62.3 | 88.7 |
Solvent effects play a crucial role in both the kinetics and thermodynamics of the formylation reaction [5]. Studies comparing different reaction media have shown that polar aprotic solvents, particularly dimethylformamide and dichloromethane, provide optimal conditions for both reaction rate and selectivity [2] [5]. The polarity of the solvent influences the stability of the ionic intermediates, with more polar solvents stabilizing the charged species and facilitating the reaction progression [5].
Dynamic kinetic resolution studies have provided insights into the stereochemical aspects of related indole formylation reactions [17]. These investigations have revealed that the formation of stereogenic centers during formylation can be controlled through the use of chiral catalysts and specific reaction conditions [17]. The enantioselectivity of these processes depends on the precise coordination environment of the catalytic system and the temperature-dependent equilibrium between different stereoisomeric intermediates [17].
The purification of 7-methylindole-3-carboxaldehyde requires careful consideration of the compound's physical and chemical properties, including its melting point of 206-210°C and moderate air sensitivity [18] [19] [20]. Standard purification protocols typically involve initial aqueous workup followed by crystallization from appropriate solvent systems [21] [22]. The compound exhibits limited solubility in water but shows good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide [23].
Column chromatography represents the most widely employed purification technique, utilizing silica gel as the stationary phase with petroleum ether-ethyl acetate gradient elution systems [21]. Typical protocols employ initial elution with petroleum ether followed by gradual increase in ethyl acetate concentration to 20-30% for optimal separation [21]. The purification process benefits from the addition of a small amount of triethylamine to the mobile phase to prevent decomposition on the acidic silica surface [21].
Crystallization strategies have been extensively developed to maximize both yield and purity of the final product [22] [25]. Slow evaporation from hexane-ethyl acetate mixtures provides high-quality crystals suitable for analytical characterization [22]. Alternative crystallization solvents include methanol-water systems, though these require careful temperature control to prevent hydrolysis of the aldehyde functional group [22] [23].
| Purification Method | Yield Recovery (%) | Purity (%) | Time Required (h) |
|---|---|---|---|
| Column Chromatography | 85-92 | 96-98 | 4-6 |
| Crystallization (Hexane/EtOAc) | 78-85 | 98-99 | 12-24 |
| Crystallization (MeOH/H₂O) | 72-80 | 95-97 | 8-16 |
| Combined Method | 88-95 | 99+ | 16-30 |
Advanced purification techniques include high-performance liquid chromatography for analytical-scale preparations and preparative applications [26]. Reverse-phase chromatography using C18 columns with methanol-water gradient systems has proven particularly effective for obtaining high-purity material [26] . The detection wavelength of 296 nanometers provides optimal sensitivity for monitoring the purification process [27].
Storage conditions significantly impact the stability and purity of 7-methylindole-3-carboxaldehyde during extended periods [18] [20] [28]. The compound should be stored under inert atmosphere at temperatures below -20°C to prevent oxidative degradation and polymerization reactions [18] [20]. Light sensitivity requires storage in amber glass containers or under reduced lighting conditions [29]. The addition of small amounts of antioxidants such as butylated hydroxytoluene can further enhance long-term stability [23].
Yield optimization strategies focus on minimizing losses during workup and purification procedures [21] [16]. The use of buffered aqueous solutions during the initial workup helps maintain optimal pH conditions and prevents acid-catalyzed decomposition [3] [21]. Careful control of temperature during concentration steps prevents thermal decomposition, while the use of rotary evaporation under reduced pressure minimizes exposure to elevated temperatures [21] [22].